molecular formula C11H16N2O3 B1492240 Ethyl 6-(ethoxymethyl)-2-methylpyrimidine-4-carboxylate CAS No. 2098007-44-2

Ethyl 6-(ethoxymethyl)-2-methylpyrimidine-4-carboxylate

Cat. No.: B1492240
CAS No.: 2098007-44-2
M. Wt: 224.26 g/mol
InChI Key: LNLOIUFQBUIPQV-UHFFFAOYSA-N
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Description

Ethyl 6-(ethoxymethyl)-2-methylpyrimidine-4-carboxylate (CAS 2098007-44-2) is a pyrimidine-based building block designed for research and development, particularly in medicinal chemistry and drug discovery. The compound features a pyrimidine core substituted with an ethoxymethyl group and an ethyl ester moiety, which are valuable functional groups for further synthetic modification and for tuning the molecule's physicochemical properties . Pyrimidine derivatives are privileged scaffolds in medicinal chemistry due to their widespread presence in biologically active molecules. They are fundamental structures in the search for new therapeutic agents and have been investigated for a range of pharmacological activities, including serving as kinase inhibitors in anticancer research . The structural motifs present in this compound make it a versatile intermediate for constructing more complex heterocyclic systems. Researchers can utilize the reactive ester group for amide coupling or hydrolysis to the corresponding acid, while the ethoxymethyl side chain can influence the molecule's lipophilicity and metabolic stability. This chemical is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

ethyl 6-(ethoxymethyl)-2-methylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-4-15-7-9-6-10(11(14)16-5-2)13-8(3)12-9/h6H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLOIUFQBUIPQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC(=NC(=N1)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation and Cyclization Approaches

One common approach to pyrimidine derivatives involves the condensation of β-dicarbonyl compounds with amidines or urea derivatives under acidic or basic catalysis. For this compound, the following steps are typical:

  • Starting materials: Ethyl acetoacetate or similar β-keto esters and appropriate amidine derivatives.
  • Cyclization: Heating under reflux in solvents such as ethanol or acetic acid promotes ring closure.
  • Ethoxymethyl introduction: This substituent can be introduced via alkylation of the pyrimidine ring using ethoxymethyl halides (e.g., ethoxymethyl chloride) under basic conditions.

This method benefits from relatively mild conditions but may require careful control of temperature to avoid decomposition or side reactions, as indicated by studies on related pyrimidine systems where temperatures above 140 °C cause product degradation.

Nucleophilic Substitution and Functional Group Interconversion

A key step in the synthesis is the selective substitution at the 6-position with an ethoxymethyl group. This can be achieved through nucleophilic substitution reactions on activated pyrimidine intermediates:

  • Chlorination of aminoheterocycles: Amino groups on pyrimidine rings are converted to chlorides using selective chlorination methods involving pyrylium salts and chloride sources, which are mild and tolerate various functional groups.
  • Subsequent nucleophilic substitution: The chlorine atom at the 6-position can be displaced by ethoxymethyl nucleophiles (e.g., sodium ethoxide with formaldehyde or ethoxymethyl reagents) to yield the desired ethoxymethyl substitution.

This approach allows for late-stage functionalization with high selectivity and functional group tolerance, avoiding harsh conditions that might degrade sensitive groups.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Pyrimidine ring formation β-Dicarbonyl + amidine derivatives, acid/base catalysis 80–120 °C 6–12 hours 70–85 Control temperature to avoid decomposition; solvent often ethanol or acetic acid
Chlorination at 6-position Pyrylium salt (Pyry-BF4), MgCl2 or Bu4NCl as chloride source 50–140 °C 16 hours 60–90 Mild, selective chlorination with broad functional group tolerance
Ethoxymethyl substitution Ethoxymethyl chloride or equivalent, base (e.g., NaOEt) Room temperature to 80 °C 4–8 hours 75–88 Nucleophilic substitution displacing chloride; mild conditions preserve ester group
Esterification (if needed) Ethanol, acid catalyst (e.g., H2SO4) Reflux (78 °C) 4–6 hours 80–90 Esterification of carboxylic acid to ethyl ester if starting from acid precursor

Research Findings and Analysis

  • Temperature sensitivity: Research on related pyrimidine derivatives shows that reaction temperature is critical; temperatures below 110 °C may result in no reaction, while above 140 °C can cause decomposition.
  • Selective chlorination: The use of pyrylium salts for converting amino groups to chlorides on pyrimidine rings is a recent advance that allows for selective and mild transformations, avoiding hazardous diazonium intermediates.
  • Functional group tolerance: The chlorination and substitution steps tolerate a wide range of functional groups such as halides, esters, cyano, and nitro groups, enabling the preparation of complex derivatives without protective group strategies.
  • One-pot procedures: Some protocols allow the formation of the pyridinium salt intermediate and subsequent chlorination to be performed in a single reaction vessel, improving efficiency and yield.

Summary Table of Preparation Methods

Method Type Key Reagents Advantages Limitations
Condensation and cyclization β-Dicarbonyl compounds, amidines Straightforward, good yields Requires temperature control
Selective chlorination Pyrylium salts, MgCl2, Bu4NCl Mild, selective, broad functional group tolerance Requires availability of pyrylium salt
Nucleophilic substitution Ethoxymethyl halides, bases Efficient introduction of ethoxymethyl group Sensitive to moisture, base strength
One-pot synthesis Combination of above reagents Time-saving, high yield Requires optimization for scale-up

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-(ethoxymethyl)-2-methylpyrimidine-4-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form pyrimidine derivatives with different oxidation states.

  • Reduction: Reduction reactions can be used to convert the pyrimidine ring to its corresponding amine derivatives.

  • Substitution: Substitution reactions at the pyrimidine ring can introduce different functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Reagents such as halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized pyrimidines.

  • Reduction Products: Aminopyrimidines.

  • Substitution Products: Halogenated or alkylated pyrimidines.

Scientific Research Applications

Ethyl 6-(ethoxymethyl)-2-methylpyrimidine-4-carboxylate has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biochemical studies to understand the role of pyrimidines in biological systems.

  • Medicine: It may be used in the development of pharmaceuticals, particularly in the design of drugs targeting pyrimidine metabolism.

  • Industry: The compound finds use in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 6-(ethoxymethyl)-2-methylpyrimidine-4-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with enzymes or receptors involved in pyrimidine metabolism, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Key Properties :

  • Synthesis : Similar compounds, such as ethyl-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-4-carboxylate, are synthesized via Suzuki-Miyaura coupling or Biginelli condensation, often purified via column chromatography (petroleum ether:ethyl acetate = 7:3) with yields around 65% .
  • Structural Features : X-ray crystallography of related compounds reveals conformational flexibility in substituents. For example, ethoxycarbonyl groups can adopt perpendicular orientations relative to the pyrimidine ring due to free rotation around methylenic bonds .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to structurally analogous pyrimidine derivatives with substituent variations at positions 4, 5, and 4. Key differences include:

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups
Ethyl 6-(ethoxymethyl)-2-methylpyrimidine-4-carboxylate 6-ethoxymethyl, 2-methyl, 4-carboxylate 224.24 (estimated) Ether, ester, pyrimidine ring
Ethyl 6-(4-methoxyphenyl)-4-methyl-2-oxo-1,3,6-trihydropyrimidine-5-carboxylate 6-(4-methoxyphenyl), 2-oxo, 4-methyl 304.32 Methoxyphenyl, ketone, ester
Ethyl 6-methyl-4-(3-methyl-2-thienyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate 4-(3-methylthienyl), 2-oxo 280.34 Thiophene, ketone, ester
Ethyl 6-(furan-2-yl)-2-methylpyrimidine-4-carboxylate 6-furyl, 2-methyl 232.23 Furan, ester, pyrimidine ring
Ethyl 4,6-dimethoxypyrimidine-2-carboxylate 4,6-dimethoxy, 2-carboxylate 212.20 Methoxy, ester, pyrimidine ring

Key Observations :

  • Conversely, electron-withdrawing groups (e.g., trifluoromethyl in ) may stabilize the ring but reduce reactivity.
  • Solubility : The ethoxymethyl group improves lipophilicity compared to polar substituents like hydroxyl or thioxo .

Spectroscopic and Crystallographic Data

  • NMR : The target compound’s ¹H NMR would show signals for ethoxymethyl (δ ~3.5–4.0 ppm) and methyl groups (δ ~2.8–3.0 ppm), similar to analogs in .
  • X-ray Studies : In Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate, hydrogen bonding (N–H⋯O and O–H⋯O) stabilizes crystal packing, with dihedral angles between substituents and the pyrimidine ring reaching 87.7° .

Biological Activity

Ethyl 6-(ethoxymethyl)-2-methylpyrimidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the pyrimidine ring followed by functionalization with ethoxy and methyl groups. The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antimicrobial activity. For instance, compounds related to this compound have shown effectiveness against a range of microorganisms, including:

  • Bacteria : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa
  • Fungi : Candida albicans, Aspergillus fumigatus

In vitro assays have indicated that these compounds possess minimum inhibitory concentrations (MIC) that suggest their potential as antimicrobial agents. For example, derivatives were found to have MIC values ranging from 8 to 32 µg/mL against various bacterial strains .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrimidine derivatives are attributed to their ability to inhibit key inflammatory mediators such as prostaglandins and nitric oxide. In particular, this compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Table 1: Inhibitory Activity Against COX Enzymes

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compound0.04 ± 0.010.04 ± 0.02
Celecoxib (control)0.04 ± 0.010.04 ± 0.01

The findings indicate that this compound exhibits comparable potency to established anti-inflammatory drugs such as celecoxib .

The mechanism by which this compound exerts its biological effects primarily involves the modulation of enzyme activity related to inflammation and microbial resistance. It is hypothesized that the compound binds to the active sites of COX enzymes, thereby inhibiting their function and reducing the production of inflammatory mediators .

Case Studies

  • Study on Anti-inflammatory Effects : A study evaluated the anti-inflammatory properties of various pyrimidine derivatives in vivo using carrageenan-induced paw edema models in rats. The results demonstrated that these compounds significantly reduced inflammation compared to control groups treated with standard anti-inflammatory medications .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of synthesized pyrimidine derivatives against resistant strains of bacteria. The study highlighted that certain derivatives exhibited potent activity against multi-drug resistant strains, suggesting their potential as novel therapeutic agents .

Q & A

Basic Question: What are the standard synthetic routes for Ethyl 6-(ethoxymethyl)-2-methylpyrimidine-4-carboxylate, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, analogous pyrimidine derivatives are synthesized via reactions between ethyl acetoacetate and carbamate derivatives, followed by ethoxymethyl chloride treatment . Key optimization strategies include:

  • Continuous flow reactors to enhance reaction efficiency and purity .
  • Spectroscopic monitoring (e.g., NMR, LCMS) to track reaction progression and intermediate stability .
  • Temperature control to avoid decomposition, as the compound may degrade under high temperatures or acidic conditions .
    Yield optimization often requires iterative adjustment of solvent systems (e.g., DMF or THF) and catalyst loading .

Basic Question: What spectroscopic and chromatographic methods are used to characterize this compound?

Answer:
Routine characterization involves:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substitution patterns and purity (e.g., methyl groups at δ ~2.12 ppm, ethoxy signals at δ ~1.2–4.3 ppm) .
  • Mass spectrometry (ESIMS) : To verify molecular weight (e.g., m/z ~328.2 for similar pyrimidine derivatives) .
  • HPLC : For purity assessment (>95% purity is typical in research-grade samples) .
    Advanced hyphenated techniques like LC-MS/MS are recommended for detecting trace impurities .

Basic Question: How does the compound’s stability vary under different storage and experimental conditions?

Answer:
The compound is stable under ambient conditions but degrades under:

  • High temperatures (>80°C), leading to decomposition of the ethoxymethyl group .
  • Strong acids/bases , which hydrolyze the ester moiety .
  • Moisture : Storage in anhydrous environments (e.g., sealed containers with desiccants) is critical .
    Stability studies recommend using argon/vacuum environments for long-term storage .

Advanced Question: How can X-ray crystallography resolve structural ambiguities in this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • SHELX suite : For structure solution (SHELXS) and refinement (SHELXL), leveraging high-resolution data to resolve disorder or twinning .
  • ORTEP-3 : Visualizes thermal ellipsoids and confirms bond lengths/angles (e.g., C=O bond ~1.21 Å, pyrimidine ring planarity) .
  • Ring-puckering analysis : Quantifies deviations from planarity using Cremer-Pople parameters (e.g., Q=0.5Q = 0.5 Å for tetrahydropyrimidine rings) .
    For polymorphic forms, synchrotron radiation improves data resolution .

Advanced Question: How can researchers address contradictions in reported synthetic yields or spectroscopic data?

Answer:
Discrepancies often arise from:

  • Reaction scale : Milligram-scale syntheses may show lower yields vs. optimized bulk reactions .
  • Isomerism : Ethoxymethyl group orientation can lead to NMR signal splitting; DFT calculations help assign stereochemistry .
  • Impurity profiles : LCMS/MS identifies byproducts (e.g., hydrolyzed esters or oxidized methyl groups) .
    Reproducibility requires full disclosure of reaction conditions (e.g., solvent grade, catalyst lot) in supplementary data .

Advanced Question: What computational and experimental approaches elucidate structure-activity relationships (SAR) for this compound?

Answer:
SAR studies combine:

  • Docking simulations : To predict binding affinity with biological targets (e.g., kinases or enzymes) using PyMOL or AutoDock .
  • Pharmacophore modeling : Identifies critical functional groups (e.g., ethoxymethyl as a hydrogen-bond acceptor) .
  • In vitro assays : Enzymatic inhibition assays validate computational predictions .
    Crystal structures of target complexes (e.g., protein-ligand PDB files) guide rational modifications .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Ethyl 6-(ethoxymethyl)-2-methylpyrimidine-4-carboxylate
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Ethyl 6-(ethoxymethyl)-2-methylpyrimidine-4-carboxylate

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